N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
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Overview
Description
“N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity have been discussed .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .Scientific Research Applications
Crystal Structure and Biological Studies
4,5-Dihydro-1,3,4-oxadiazole-2-thiones derivatives, including compounds structurally related to N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide, have been synthesized and characterized for their crystal structure using X-ray diffraction and Hirshfeld surfaces computational method. These compounds exhibited significant antibacterial and antioxidant activities, highlighting their potential in developing novel antimicrobial and protective agents (Karanth et al., 2019).
Anticancer Evaluation
A series of N-substituted benzamides, including structural analogues of the target compound, were synthesized and evaluated for their anticancer activities against various cancer cell lines. These compounds showed moderate to excellent anticancer activities, underscoring the potential of 1,3,4-oxadiazole derivatives as promising candidates for anticancer drug development (Ravinaik et al., 2021).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have demonstrated effective corrosion inhibition abilities for mild steel in acidic environments. Their protective effect is attributed to the formation of a protective layer on the metal surface, showcasing the application of such compounds in materials science and engineering (Ammal et al., 2018).
Heterocyclic Chemistry
The reaction of N-benzoylthioamides with dinucleophilic reagents, forming 1,3,4-oxadiazoles, illustrates the versatility of these compounds in synthesizing various heterocycles. This process underlines the importance of 1,3,4-oxadiazole derivatives in the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and material science (Whitfield & Papadopoulos, 1981).
Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds related to the target molecule, have shown significant electrophysiological activity, highlighting their potential as selective agents in therapeutic applications, particularly in cardiovascular diseases (Morgan et al., 1990).
Future Directions
properties
IUPAC Name |
N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c1-2-22-12-19-18-10(21-12)7-17-11(20)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXXMKGMYQKRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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